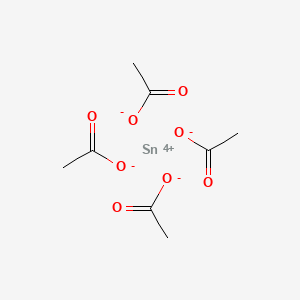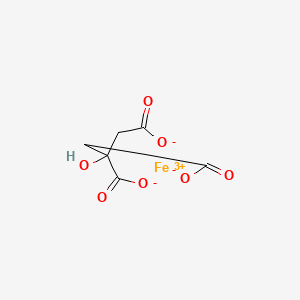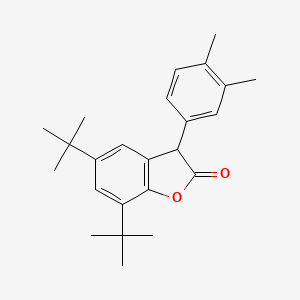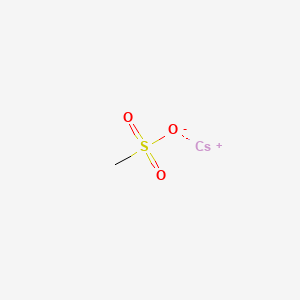
Mercury silver iodide
Overview
Description
Mercury silver iodide is a chemical compound that combines mercury, silver, and iodine It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Mechanism of Action
Target of Action
Mercury Silver Iodide, also known as SOM6DF79O4, interacts with several targets in the body. For instance, Mercury Iodide has been found to interact with Bile salt sulfotransferase . This enzyme plays a crucial role in the sulfonation of steroids and bile acids in the liver and adrenal glands . On the other hand, Silver Iodide has been found to interact with Epididymal secretory glutathione peroxidase , an enzyme that protects cells and enzymes from oxidative damage .
Mode of Action
The interaction of this compound with its targets leads to various changes. For instance, the interaction of Mercury Iodide with Bile salt sulfotransferase could potentially affect the sulfonation process of steroids and bile acids . Similarly, the interaction of Silver Iodide with Epididymal secretory glutathione peroxidase could potentially enhance the enzyme’s ability to protect cells and enzymes from oxidative damage .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, the interaction of Mercury Iodide with Bile salt sulfotransferase could potentially affect the metabolic pathways related to the metabolism of steroids and bile acids . Similarly, the interaction of Silver Iodide with Epididymal secretory glutathione peroxidase could potentially affect the pathways related to the protection of cells and enzymes from oxidative damage .
Pharmacokinetics
It is known that mercury iodide has low solubility in water , which could potentially affect its bioavailability. Similarly, the diffusion constant of Silver Iodide is greater than that of Iodide ion , which could potentially affect its distribution within the body.
Result of Action
The interaction of this compound with its targets and the subsequent changes in biochemical pathways could lead to various molecular and cellular effects. For instance, the interaction of Mercury Iodide with Bile salt sulfotransferase could potentially affect the metabolism of steroids and bile acids, leading to changes at the molecular and cellular levels . Similarly, the interaction of Silver Iodide with Epididymal secretory glutathione peroxidase could potentially enhance the protection of cells and enzymes from oxidative damage .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the efficacy of Silver Iodide as a seeding agent in weather modification is affected by factors such as atmospheric temperature, humidity, particle size, and composition of the seeding agent . Similarly, the environmental impact of Silver Iodide used in cloud seeding has been studied, and it has been found to be environmentally safe as currently being dispensed during cloud seeding programs .
Biochemical Analysis
Biochemical Properties
Mercury silver iodide plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes such as acetyl coenzyme A synthase and serine hydroxymethyltransferase, which are involved in critical metabolic pathways . These interactions often result in the inhibition or activation of these enzymes, thereby influencing the overall biochemical reactions within the cell. Additionally, this compound can bind to sulfur-containing amino acid residues in proteins, leading to conformational changes and potential inactivation of these proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound has been shown to disrupt potassium homeostasis and cellular integrity, particularly in plant cells . In animal cells, this compound can induce oxidative stress, leading to increased levels of reactive oxygen species and reduced antioxidant activity . This oxidative stress can further influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to cellular dysfunction and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For instance, this compound can inhibit the activity of acetyl coenzyme A synthase by competing for methyl groups, thereby affecting the synthesis of acetyl coenzyme A . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo phase transitions and degradation, which can affect its biochemical properties and interactions with biomolecules . Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minimal cellular damage. At high doses, this compound can cause significant toxicity, leading to severe oxidative stress, disruption of cellular functions, and even cell death . Threshold effects have been observed, where the compound’s adverse effects become more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis of methylmercury and acetyl coenzyme A . The compound interacts with enzymes such as acetyl coenzyme A synthase and serine hydroxymethyltransferase, influencing metabolic flux and metabolite levels. These interactions can lead to alterations in the overall metabolic balance within the cell, potentially affecting cellular function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through ion channels and transporters, influencing its localization and accumulation within specific cellular compartments . Additionally, this compound can bind to proteins such as metallothioneins, which play a role in its distribution and detoxification within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its interactions with biomolecules and its overall biochemical effects within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercury silver iodide can be synthesized through various methods. One common method involves the direct reaction of mercury and iodine. The reaction is typically carried out in an aqueous solution, where mercury reacts with iodine to form mercury iodide. The reaction can be represented as follows:
Hg+I2→HgI2
Another method involves the reaction of mercury(II) chloride with potassium iodide in an aqueous solution. The precipitate formed is mercury iodide, which can be filtered, washed, and dried at 70°C:
HgCl2+2KI→HgI2+2KCl
Properties
IUPAC Name |
disilver;mercury(2+);tetraiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.Hg.4HI/h;;;4*1H/q2*+1;+2;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTJRFXPYRRRKS-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ag+].[Ag+].[I-].[I-].[I-].[I-].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2HgI4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00999046 | |
| Record name | Mercury silver(1+) iodide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-03-4, 12344-40-0 | |
| Record name | Silver tetraiodomercurate(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury silver iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012344400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury silver(1+) iodide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury silver iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mercury disilver tetraiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER TETRAIODOMERCURATE(II) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOM6DF79O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is mercury silver iodide discussed in a chapter about charged interfaces?
A1: this compound (AgI) is considered a model system for studying charged interfaces, particularly in the context of colloidal suspensions. [] The surface charge of AgI particles can be easily manipulated by varying the concentration of silver and iodide ions in the surrounding solution. This property makes it an ideal system for investigating phenomena like the electrical double layer, zeta potential, and colloidal stability.
Q2: Are there other materials besides this compound that are used to study charged interfaces?
A2: Yes, the research paper mentions several other examples of materials with charged surfaces that are relevant to this field. [] These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)





